(E)-3-Benzylidene-6-chlorochroman-4-one
CAS No.:
Cat. No.: VC15907224
Molecular Formula: C16H11ClO2
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClO2 |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | (3E)-3-benzylidene-6-chlorochromen-4-one |
| Standard InChI | InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+ |
| Standard InChI Key | NCEBJFAQFWAWAC-XYOKQWHBSA-N |
| Isomeric SMILES | C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(O1)C=CC(=C3)Cl |
| Canonical SMILES | C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a chroman-4-one system (a benzopyran-4-one derivative) with two critical modifications:
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Benzylidene group at C3: The (E)-configured benzylidene moiety introduces planarity to the molecule, facilitating π-π interactions in crystalline states .
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Chlorine substituent at C6: The electron-withdrawing chlorine atom influences electronic distribution, potentially enhancing electrophilic reactivity at the carbonyl group .
The isomeric SMILES notation (C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(O1)C=CC(=C3)Cl) confirms the trans configuration of the benzylidene group relative to the chromanone oxygen. X-ray crystallography data for analogous compounds suggest that such substitutions induce coplanarity between the benzylidene aromatic ring and the chromanone system, a feature critical for photoreactivity .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 322.0±42.0 °C (predicted) | |
| Density | 1.345±0.06 g/cm³ (predicted) | |
| Solubility | Soluble in organic solvents |
The absence of experimental melting point data underscores the need for further characterization. Computational models predict moderate lipophilicity (logP ≈ 3.2), suggesting moderate bioavailability in biological systems .
Synthetic Methodologies
Classical Aldol Condensation
The traditional route involves a two-step process:
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Synthesis of 6-chlorochroman-4-one: Achieved via cyclization of 2'-chloro-2-hydroxyacetophenone derivatives under acidic conditions .
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Benzylidene introduction: Acid- or base-catalyzed aldol condensation between 6-chlorochroman-4-one and benzaldehyde derivatives. For example, using HCl in ethanol yields the (E)-isomer selectively due to steric hindrance .
A typical procedure involves refluxing equimolar amounts of 6-chlorochroman-4-one and benzaldehyde in ethanol with catalytic HCl for 6–8 hours, yielding (E)-3-benzylidene-6-chlorochroman-4-one in ~65% yield .
Modern Catalytic Approaches
Recent advances employ ionic liquids under microwave irradiation to enhance efficiency:
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Catalyst: Basic imidazolium ionic liquids (e.g., [Bmim]OH)
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Conditions: Microwave irradiation (400 W, 5–10 minutes)
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Yield: 77.6–88.2% for aryl aldehydes with electron-donating groups .
This method reduces reaction times from hours to minutes and improves regioselectivity. For instance, reacting 6-chlorochroman-4-one with 4-methoxybenzaldehyde in [Bmim]OH produces the target compound in 85% yield within 7 minutes .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antifungal agents: Functionalization at the benzylidene phenyl ring (e.g., methoxy groups) improves potency .
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Kinase inhibitors: The chromanone scaffold is prevalent in cyclin-dependent kinase (CDK) inhibitors .
Material Science Applications
Conjugated chromophores like (E)-3-benzylidene-6-chlorochroman-4-one are explored as organic semiconductors due to extended π-systems. Theoretical calculations predict a bandgap of ~3.1 eV, suitable for photovoltaic applications.
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